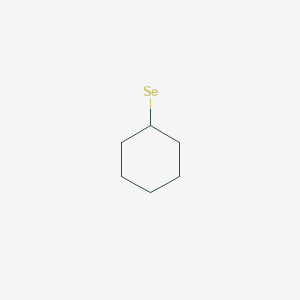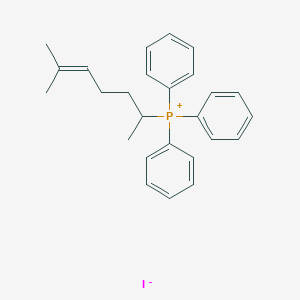![molecular formula C36H70O2S2Se B14308805 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane CAS No. 112919-17-2](/img/structure/B14308805.png)
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane is an organosulfur compound that features both sulfur and selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane typically involves the reaction of octadecanoyl chloride with a thiol and selenol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its thiol and selenol precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: Thiols and selenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur and organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{[(Octadecanoylsulfanyl)thio]sulfanyl}-1-oxooctadecane: Similar structure but contains sulfur instead of selenium.
1-{[(Octadecanoylsulfanyl)selanyl]selanyl}-1-oxooctadecane: Contains additional selenium atoms.
Uniqueness
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane is unique due to the presence of both sulfur and selenium atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
112919-17-2 |
|---|---|
Molecular Formula |
C36H70O2S2Se |
Molecular Weight |
678.0 g/mol |
IUPAC Name |
S-octadecanoylsulfanylselanyl octadecanethioate |
InChI |
InChI=1S/C36H70O2S2Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
HKDXXIAVEPWGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)S[Se]SC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


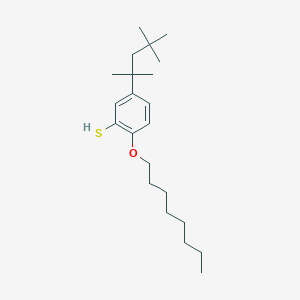

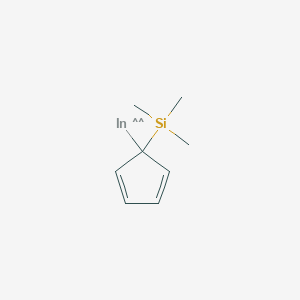
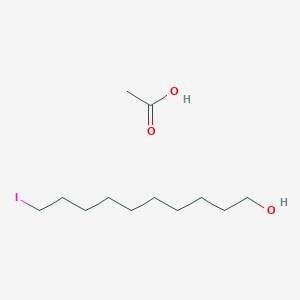
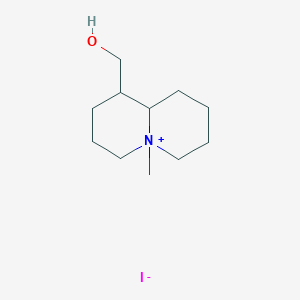


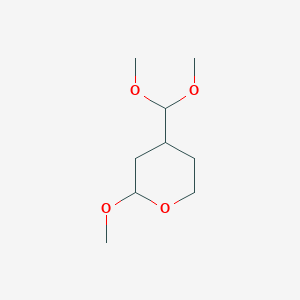
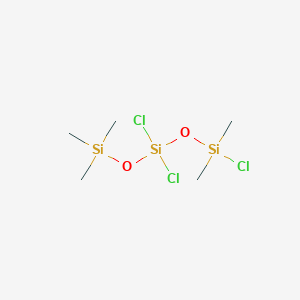
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
